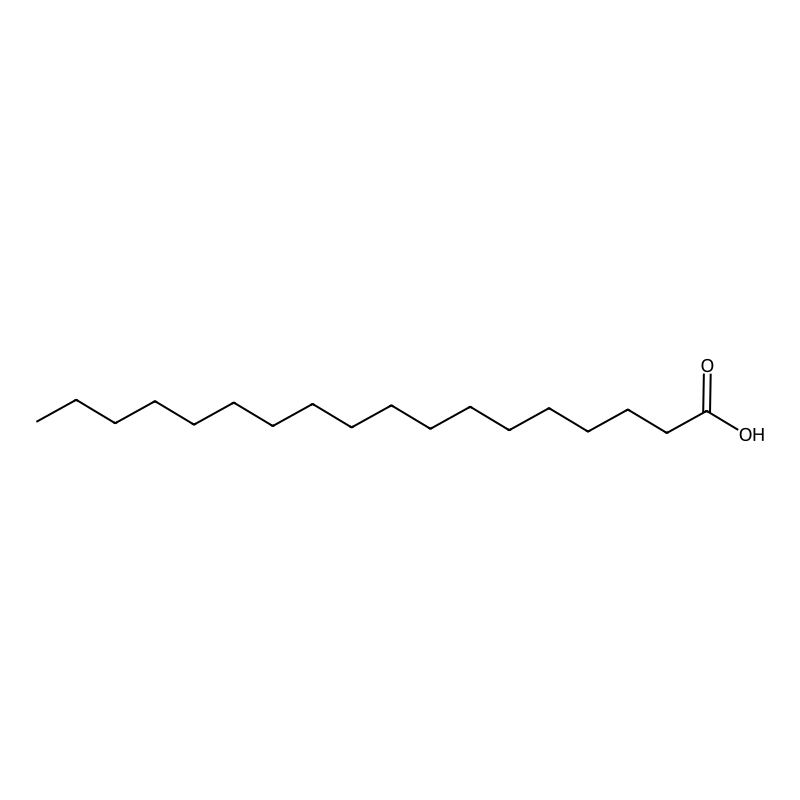

Stearic acid

CH3(CH2)16COOH

C18H36O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)16COOH

C18H36O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.568 mg/L at 25 °C

In water, 0.597 mg/L at 25 °C

Insoluble in water

Slightly soluble in ethanol, benzene; soluble in acetone, chloroform, carbon disulfide

For more Solubility (Complete) data for Stearic acid (6 total), please visit the HSDB record page.

0.000597 mg/mL

Solubility in water: none

practically insoluble in water; soluble in alcohol, ether, chloroform

1 g in 20 ml alcohol (in ethanol)

Synonyms

Canonical SMILES

Skin Barrier Function:

Stearic acid plays a vital role in maintaining the skin's barrier function. It is a major component of the stratum corneum, the outermost layer of the skin, and helps maintain its integrity and protect against environmental stressors []. Studies suggest that stearic acid contributes by:

- Filling intercellular spaces: Stearic acid fills the spaces between skin cells, forming a tight barrier that prevents water loss and the entry of harmful substances [].

- Enhancing barrier integrity: Stearic acid may interact with other skin lipids like ceramides to strengthen the barrier and improve its function [].

Drug Delivery:

Stearic acid's properties make it a valuable tool in developing drug delivery systems:

- Controlled release: Stearic acid can be used to create matrices or nanoparticles for controlled drug release. These systems gradually release the encapsulated drug over time, improving therapeutic efficacy and reducing side effects [].

- Targeting specific areas: Stearic acid-based carriers can be modified to target specific areas of the body, increasing drug delivery efficiency and reducing systemic exposure [].

Mitochondrial Function:

Recent research suggests a link between dietary stearic acid and mitochondrial function. Studies have shown that:

- Stearic acid promotes mitochondrial fusion: Ingestion of stearic acid triggers the fusion of individual mitochondria into larger, more functional units in human cells [].

- Potential role in metabolic regulation: This finding suggests a potential role for stearic acid in regulating cellular metabolism and energy production, although further research is needed to understand the implications [].

Stearic acid, also known as octadecanoic acid, is a saturated fatty acid with a long carbon chain consisting of 18 carbon atoms, represented by the chemical formula . It appears as a white, waxy solid with a mild, oily odor and has a melting point of approximately 69.4 °C (156.9 °F) and a boiling point of 361 °C. This compound is primarily derived from animal fats but is also present in various vegetable oils, such as shea and cocoa butter .

Stearic acid plays a significant role in biological systems, functioning as a metabolite in both plants and animals. It is commonly found in triglycerides, where it is esterified with glycerol .

The mechanism of action of stearic acid depends on its application. In material science, its amphiphilic nature allows it to act as a surfactant (surface-active agent), lowering the surface tension of liquids []. In food science, stearic acid can contribute to texture and stability in food products []. In pharmaceutical research, stearic acid may be used as a lubricant in tablet formulations or as a component of drug delivery systems [].

Stearic acid undergoes typical reactions characteristic of saturated carboxylic acids. Notable reactions include:

- Esterification: Reacts with alcohols to form esters.

- Reduction: Can be reduced to stearyl alcohol.

- Saponification: Hydrolysis of triglycerides yields stearic acid and glycerol.

- Formation of Salts: Reacts with bases to form sodium or potassium salts, commonly utilized in soap production .

Stearic acid is recognized for its metabolic roles in both humans and other organisms. It serves as a precursor for the synthesis of various lipids and fatty acids. In humans, it can influence lipid metabolism and has been studied for its effects on cholesterol levels. While generally considered nontoxic, inhalation can lead to irritation of the respiratory tract .

Stearic acid can be synthesized through several methods:

- Saponification: The primary method involves heating triglycerides (fats and oils) with water at approximately 100 °C to produce stearic acid through alkaline hydrolysis.

- Biosynthesis: In biological systems, stearic acid is synthesized from palmitoyl-CoA via the fatty acid synthesis pathway.

- Hydrogenation: Liquid unsaturated fatty acids like oleic acid can be hydrogenated to yield stearic acid .

Stearic acid has diverse applications across various industries:

- Cosmetics: Used in creams, lotions, and soaps for emulsification and stabilization.

- Food Industry: Functions as an emulsifier and thickener in food products.

- Pharmaceuticals: Employed as an excipient in drug formulations.

- Manufacturing: Acts as a lubricant in processes such as injection molding and ceramics production.

- Candles: Utilized as a hardener in candle-making .

Research has explored the interactions of stearic acid with various materials and compounds:

- Zinc Stearate Formation: Stearic acid reacts with zinc oxide to form zinc stearate, which enhances the solubility of zinc cations in elastomer matrices .

- Biological Interactions: Studies indicate that stearic acid can influence cellular mechanisms related to lipid metabolism and inflammation pathways .

Stearic acid shares similarities with several other fatty acids. Below are comparisons highlighting its unique characteristics:

| Compound | Carbon Chain Length | Saturation Level | Common Sources | Unique Features |

|---|---|---|---|---|

| Palmitic Acid | 16 | Saturated | Palm oil, animal fats | Shorter chain length than stearic acid |

| Oleic Acid | 18 | Monounsaturated | Olive oil, avocados | Contains one double bond |

| Lauric Acid | 12 | Saturated | Coconut oil, palm kernel oil | Shorter chain; higher solubility in water |

| Arachidic Acid | 20 | Saturated | Peanut oil | Longer chain length; less common |

Stearic acid's unique long-chain structure contributes to its solid state at room temperature and its specific applications across various industries .

De Novo Synthesis Mechanisms

Stearic acid is synthesized de novo via fatty acid synthase (FAS), a multi-enzyme complex that catalyzes the sequential addition of two-carbon units from malonyl-CoA to an acetyl-CoA primer [4] [5]. Acetyl-CoA carboxylase (ACC) initiates this process by converting acetyl-CoA to malonyl-CoA, a rate-limiting step in fatty acid biosynthesis [2]. FAS elongates the acyl chain through four recurring reactions: condensation, reduction, dehydration, and a second reduction, ultimately producing palmitic acid (C16:0) [5].

While de novo synthesis primarily yields palmitic acid, stearic acid (C18:0) formation requires elongation. However, certain tissues, such as liver and adipose tissue, directly synthesize stearic acid when malonyl-CoA and NADPH are abundant [4] [8]. The energy-intensive nature of this process—requiring 7 ATP and 14 NADPH molecules per stearic acid molecule—highlights its metabolic cost [1].

Elongation Pathways from Palmitic Acid

Elongation of palmitic acid to stearic acid occurs in the endoplasmic reticulum via fatty acid elongases (ELOVLs). ELOVL6 specifically catalyzes the addition of two carbons to palmitoyl-CoA, using malonyl-CoA as the carbon donor [7] [8]. This process involves four enzymatic steps:

- Condensation: Palmitoyl-CoA + malonyl-CoA → 3-ketostearoyl-CoA (catalyzed by ELOVL6)

- Reduction: 3-ketostearoyl-CoA → 3-hydroxystearoyl-CoA (3-ketoacyl-CoA reductase)

- Dehydration: 3-hydroxystearoyl-CoA → trans-2-stearoyl-CoA (3-hydroxyacyl-CoA dehydratase)

- Final reduction: trans-2-stearoyl-CoA → stearoyl-CoA (enoyl-CoA reductase) [6] [7]

Rat liver microsomes exhibit an 11-fold higher elongation rate for palmitic acid compared to stearic acid, indicating substrate preference in elongation pathways [6]. Bovine serum albumin enhances elongation efficiency by stabilizing acyl-CoA intermediates [6].

Desaturation to Oleic Acid via Stearoyl-CoA Desaturase

Stearoyl-CoA desaturase (SCD1) introduces a cis-double bond at the Δ9 position of stearoyl-CoA, producing oleic acid (C18:1n9) [1] [3]. This endoplasmic reticulum-bound enzyme requires oxygen, NADH, and cytochrome b5 reductase. Key features include:

- Regulation by dietary factors: Carbohydrate-rich diets upregulate SCD1 expression, increasing oleic acid production [8].

- Membrane fluidity control: By converting saturated to monounsaturated fatty acids, SCD1 maintains membrane plasticity under varying temperatures [1].

- Link to metabolic diseases: Elevated SCD1 activity correlates with obesity and insulin resistance, as oleic acid incorporation into phospholipids modulates cellular signaling [3] [8].

Regulatory Mechanisms of Stearic Acid Metabolism

Transcriptional Control

- Sterol regulatory element-binding protein 1c (SREBP-1c): Activates ACC, FAS, and ELOVL6 transcription under insulin stimulation, promoting both de novo synthesis and elongation [8].

- Carbohydrate-responsive element-binding protein (ChREBP): Mediates glucose-induced ACC and FAS expression in hepatocytes [4].

Post-Translational Modification

- ACC phosphorylation: AMP-activated protein kinase (AMPK) phosphorylates ACC at Ser79, inhibiting malonyl-CoA production during energy stress [2].

- SCD1 degradation: Ubiquitination targets SCD1 for proteasomal degradation when cellular cholesterol levels are high [3].

Substrate-Level Regulation

- Malonyl-CoA inhibits carnitine palmitoyltransferase 1 (CPT1), preventing mitochondrial β-oxidation of stearic acid and promoting its cytosolic utilization [4] [8].

Intermediary Metabolism and Cellular Fate

Stearic acid partitions into three major metabolic pathways:

- Triacylglycerol (TAG) synthesis: In hepatocytes, stearic acid is esterified with glycerol-3-phosphate, forming TAGs for VLDL secretion [9]. Unlike palmitic acid, stearic acid shows lower incorporation into TAGs (15–20% vs. 40–50%) but potently stimulates TAG secretion by upregulating microsomal triglyceride transfer protein [9].

- Membrane phospholipids: Stearic acid constitutes 20–30% of phosphatidylcholine species in lipid rafts, enhancing membrane rigidity [3].

- Signaling molecules: Conversion to oleic acid enables participation in lipid-mediated signaling cascades, such as CD36/Fyn/FAK/mTORC1 pathways regulating lipogenesis in mammary epithelial cells [3].

Approximately 60% of cellular stearic acid undergoes β-oxidation in peroxisomes, which bypasses the carnitine shuttle system. This generates acetyl-CoA for citrate synthesis and NADPH regeneration, fueling de novo lipogenesis [4] [8].

Stearic acid functions as a vital signaling molecule in pathological processes such as cardiovascular diseases, diabetes development, liver injury, and nervous system disorders [1] [2] [3]. The compound exerts its pathological effects through multiple molecular mechanisms that distinguish it from other fatty acids.

In cardiovascular disease, stearic acid promotes mitochondrial fusion and regulates cellular energy homeostasis through its unique signaling properties [4] [5] [6]. The molecule covalently binds to transferrin receptor protein 1 and inhibits transferrin receptor protein 1-c-Jun N-terminal kinase signaling, leading to reduced ubiquitination of mitofusin proteins and enhanced mitochondrial function [7] [5]. This mechanism provides cardioprotective effects that contrast sharply with the detrimental effects of palmitic acid, explaining epidemiological observations wherein stearic acid consumption is associated with reduced cardiovascular risk [6] [8].

In cancer development, stearic acid demonstrates selective cytotoxicity against malignant cells while sparing normal cells [9]. The compound induces apoptosis preferentially in breast cancer cells through activation of protein kinase C signaling cascades [9]. This selective toxicity mechanism involves the conversion of stearic acid to stearoyl-coenzyme A by acyl-coenzyme A synthetases, followed by de novo diacylglycerol synthesis and subsequent protein kinase C activation [9]. The resulting caspase-3 activation leads to programmed cell death specifically in cancerous breast cells, indicating therapeutic potential for cancer treatment [9].

In diabetes mellitus, stearic acid accumulation in pancreatic beta cells activates endoplasmic reticulum stress pathways, leading to cellular dysfunction and death [10] [11]. The compound activates both protein kinase R-like endoplasmic reticulum kinase and inositol-requiring enzyme 1 alpha pathways, resulting in increased expression of C/enhancer-binding protein homologous protein and other pro-apoptotic factors [10] [11]. This mechanism contributes to the progressive loss of beta cell function characteristic of type 2 diabetes mellitus [10].

In liver disease, stearic acid accumulation in macrophages induces Toll-like receptor 4/2-independent inflammation that culminates in endoplasmic reticulum stress-mediated apoptosis [12] [13]. The compound activates c-Jun N-terminal kinase and nuclear factor-kappa B pathways, leading to increased expression of inflammatory cytokines including tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta [12] [13]. This inflammatory cascade results in hepatocyte damage and contributes to the development of metabolic dysfunction-associated steatotic liver disease [12].

Protein S-acylation Mechanisms

Protein S-acylation represents a fundamental post-translational modification whereby stearic acid and other fatty acids are covalently attached to cysteine residues of target proteins through thioester linkages [14] [15] [16]. This modification is catalyzed by a family of enzymes containing the conserved aspartate-histidine-histidine-cysteine motif, which facilitates the transfer of fatty acids from acyl-coenzyme A donors to specific cysteine residues [14] [17] [18].

The enzymatic machinery for stearic acid-mediated protein S-acylation involves multiple aspartate-histidine-histidine-cysteine enzymes with distinct fatty acid preferences [18] [19]. Crystal structures of these enzymes reveal that fatty acid selectivity is determined by the architecture of the acyl-binding cavity [18]. The cavity contains specific amino acid residues that create steric constraints, determining whether shorter palmitic acid chains or longer stearic acid chains can be accommodated [18]. For instance, human aspartate-histidine-histidine-cysteine 20 shows preference for palmitoyl-coenzyme A substrates, but mutations of tyrosine-181 to alanine result in marked increased preference for stearoyl-coenzyme A [18].

The selectivity mechanisms extend beyond simple chain length preferences. Stearic acid can undergo desaturation to oleic acid following its incorporation into proteins, creating a unique oleoylation modification [20] [21]. This desaturation process adds another layer of complexity to the protein modification landscape, as oleoylated proteins exhibit different functional properties compared to their palmitoylated or stearoylated counterparts [20] [21].

The removal of fatty acids from S-acylated proteins is mediated by acyl protein thioesterases and alpha/beta hydrolase domain proteins [14] [15]. These deacylation enzymes provide the dynamic regulation necessary for temporal control of protein function [14] [15]. The balance between acylation and deacylation creates a regulatory cycle that can rapidly modify protein properties in response to cellular conditions [14] [15].

Recent research has identified numerous proteins that undergo stearic acid-mediated S-acylation, including G-protein alpha subunits, signaling receptors, and metabolic enzymes [22] [23]. The thioesterase superfamily member 1 protein provides an example of how stearic acid binding can allosterically regulate enzyme activity [22]. Long-chain fatty acids, including stearic acid, bind to the steroidogenic acute regulatory protein-related lipid transfer domain of thioesterase superfamily member 1, enhancing its acyl-coenzyme A thioesterase activity [22].

GNAI Protein Oleoylation Pathways

The guanine nucleotide-binding protein G(i) subunit alpha proteins represent critical targets for stearic acid-mediated post-translational modification [20] [21] [24]. These proteins undergo S-acylation at cysteine-3 residues, where stearic acid competes with palmitic acid for modification sites [20] [21]. The competition between these fatty acids creates a metabolically-responsive switch that can alter protein function based on cellular fatty acid availability [20] [21].

When cells are exposed to stearic acid, the fatty acid profile of guanine nucleotide-binding protein G(i) subunit alpha acylation shifts toward oleoylation rather than palmitoylation [20] [21]. This shift occurs because stearic acid incorporated into proteins undergoes desaturation by stearoyl-coenzyme A desaturase enzymes, converting the stearate modification to oleate [20] [21]. Both stearic acid and oleic acid exposure result in similar oleoylation patterns, indicating that the desaturation process is the key determinant of the final modification state [20] [21].

The functional consequences of guanine nucleotide-binding protein G(i) subunit alpha oleoylation are profound for cellular signaling. Oleoylated guanine nucleotide-binding protein G(i) subunit alpha proteins exhibit altered membrane localization, shifting out of detergent-resistant membrane fractions where they normally potentiate epidermal growth factor receptor signaling [20] [21]. This relocalization disrupts the normal coupling between guanine nucleotide-binding protein G(i) subunit alpha and epidermal growth factor receptor, leading to reduced recruitment of Grb2-associated binder 1 to the epidermal growth factor receptor complex [20] [21].

The downstream effects of altered guanine nucleotide-binding protein G(i) subunit alpha localization include significant reduction in protein kinase B activation [20] [21]. This represents a direct molecular mechanism by which stearic acid exposure can blunt growth factor signaling cascades [20] [21]. The disruption of protein kinase B signaling has anti-proliferative effects that contribute to the anti-tumor properties of stearic acid [20] [21].

The specificity of this pathway is remarkable, as it demonstrates how dietary fatty acid composition can directly influence protein post-translational modifications and subsequent cellular signaling [20] [21]. The competition between palmitic acid and stearic acid for guanine nucleotide-binding protein G(i) subunit alpha modification creates a nutrient-sensing mechanism that allows cells to respond to changes in fatty acid availability [20] [21].

Impact on Growth Factor Signaling Cascades

Stearic acid exerts profound effects on growth factor signaling cascades through multiple intersecting mechanisms that collectively result in reduced cellular proliferation and enhanced apoptotic responses [20] [21] [9] [25]. The compound's impact on epidermal growth factor receptor signaling represents one of the most well-characterized examples of how fatty acid metabolism can directly influence growth factor pathways [20] [21].

The disruption of epidermal growth factor receptor signaling begins with stearic acid-mediated changes in guanine nucleotide-binding protein G(i) subunit alpha acylation [20] [21]. As described previously, stearic acid exposure leads to oleoylation of these proteins, causing them to redistribute away from detergent-resistant membrane fractions [20] [21]. This redistribution disrupts the normal spatial organization of signaling complexes at the plasma membrane, preventing efficient coupling between guanine nucleotide-binding protein G(i) subunit alpha and epidermal growth factor receptor [20] [21].

The consequences of this disruption cascade through the epidermal growth factor receptor signaling network. Reduced recruitment of Grb2-associated binder 1 to activated epidermal growth factor receptor complexes leads to diminished phosphatidylinositol 3-kinase activation [20] [21]. This results in decreased phosphorylation and activation of protein kinase B, a central node in growth factor signaling that regulates cell survival, proliferation, and metabolism [20] [21].

Stearic acid also impacts growth factor signaling through direct effects on phosphatidylinositol 3-kinase/protein kinase B pathway components [26] [25] [27]. In mammary epithelial cells, stearic acid suppresses cell proliferation by inhibiting the phosphatidylinositol 3-kinase/protein kinase B signaling pathway through activation of G-protein-coupled receptor 120 [25] [27]. This inhibition leads to reduced expression of proliferative markers including Cyclin D1, Cyclin D3, and proliferating cell nuclear antigen [25] [27].

The anti-proliferative effects of stearic acid are particularly pronounced in cancer cells, where the compound demonstrates selective toxicity [9]. In breast cancer cell lines, stearic acid treatment results in significant inhibition of cell migration and invasion [9]. The compound completely blocks breast cancer cell invasion through Matrigel-coated chambers, indicating potent anti-metastatic properties [9]. These effects are mediated through the activation of protein kinase C signaling cascades that ultimately lead to caspase-3 activation and apoptotic cell death [9].

The selectivity of stearic acid's anti-proliferative effects is remarkable, as the compound shows preferential toxicity toward malignant cells while sparing normal cells [9]. This differential sensitivity appears to be related to differences in fatty acid metabolism between cancer cells and normal cells, with cancer cells being more susceptible to stearic acid-induced diacylglycerol accumulation and subsequent protein kinase C activation [9].

Receptor-Mediated Signaling Modulation

Stearic acid modulates cellular signaling through direct interactions with multiple receptor systems, creating a complex network of regulatory mechanisms that influence cellular responses to environmental stimuli [12] [28] [25] [29]. These receptor-mediated effects extend beyond simple metabolic functions to encompass immune regulation, stress responses, and developmental processes [12] [28] [25] [29].

The transferrin receptor 1 represents one of the most extensively studied examples of stearic acid-mediated receptor modulation [29] [30]. Stearic acid covalently modifies transferrin receptor 1 through a process termed stearoylation, which inhibits the receptor's ability to activate c-Jun N-terminal kinase signaling pathways [29]. This modification has profound consequences for mitochondrial function, as it leads to reduced ubiquitination of mitofusin proteins and enhanced mitochondrial fusion [29].

The mechanism of transferrin receptor 1 stearoylation involves the covalent attachment of stearic acid to specific cysteine residues on the receptor protein [29]. This modification does not impair the receptor's ability to bind and internalize transferrin, indicating that the signaling and iron uptake functions of the receptor are distinct [29]. The stearoylation modification specifically blocks the receptor's interaction with signaling molecules that normally activate c-Jun N-terminal kinase pathways [29].

G-protein-coupled receptor 120 represents another important target for stearic acid signaling [25] [27]. This receptor is activated by stearic acid and mediates many of the compound's effects on cellular proliferation and metabolism [25] [27]. In mammary epithelial cells, stearic acid activation of G-protein-coupled receptor 120 leads to inhibition of the phosphatidylinositol 3-kinase/protein kinase B signaling pathway [25] [27]. This inhibition can be reversed by small interfering ribonucleic acid-mediated knockdown of G-protein-coupled receptor 120, demonstrating the specificity of this signaling mechanism [25] [27].

The effects of stearic acid on inflammatory signaling receptors are complex and context-dependent [12] [31]. While some studies have suggested that saturated fatty acids can activate Toll-like receptor 4 and Toll-like receptor 2 signaling, more recent evidence indicates that stearic acid-induced inflammation occurs through Toll-like receptor 4/2-independent mechanisms [12] [31]. In macrophages, stearic acid accumulation induces inflammatory signaling and endoplasmic reticulum stress-mediated apoptosis without requiring Toll-like receptor 4 or Toll-like receptor 2 activation [12] [13].

The independence of stearic acid signaling from classical pattern recognition receptors suggests that the compound acts through alternative mechanisms to induce inflammatory responses [12] [13]. These mechanisms may involve direct effects on membrane composition and fluidity, leading to altered localization and activity of membrane-associated signaling proteins [12]. The c-Src tyrosine kinase has been implicated in this process, as saturated fatty acids can partition c-Src into intracellular lipid rafts where it phosphorylates and activates c-Jun N-terminal kinase [12].

Physical Description

Dry Powder; Liquid, Other Solid; Pellets or Large Crystals, Other Solid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; NKRA; Dry Powder, Liquid, Other Solid; Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals, Liquid

White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH]

Colorless or white solid; [HSDB] White flakes; [MSDSonline]

Solid

WHITE CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR.

hard, white or faintly yellowish crystalline solid/tallow odour

White solid with a mild odor.

Color/Form

White or slightly yellow crystal masses, or white to slightly yellow powder

Colorless, wax-like solid

White amorphous solid or leaflets

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

371 °C

721 °F

Flash Point

113 °C (235 °F) - closed cup

385 °F (196 dec C) (closed cup)

196 °C

385 °F

Heavy Atom Count

Taste

Vapor Density

9.80 (Air = 1)

9.8

Density

0.9408 g/cu cm at 20 °C

Relative density (water = 1): 0.94-0.83

0.86

LogP

8.23 (LogP)

8.23

log Kow = 8.23

Odor

Odor Threshold

Odor threshold (detection) = 20 ppm

Aroma threshold values: Detection: 20 ppm

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

376 °C

Appearance

Melting Point

69.3 °C

68.8 °C

69-72 °C

156.7 °F

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1386 of 2031 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 645 of 2031 companies with hazard statement code(s):;

H315 (79.69%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (22.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (19.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (10.54%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

/EXPL THER/ Because of their reported antiviral and anti-inflammatory activities, cream formulations containing n-docosanol (docosanol) or stearic acid were tested for effects on chemically-induced burns in mice. In this model, injury was induced by painting the abdomens of mice with a chloroform solution of phenol. This was followed by the topical application of test substances 0.5, 3, and 6 hr later. Progression of the wounds was assessed by a single evaluator after 8 hr, using a numerical score of gross morphology. Docosanol- and stearic acid-containing creams substantially and reproducibly lessened the severity and progression of skin lesions compared to untreated sites with a 76% and 57% reduction in mean lesion scores, respectively. Untreated wounds appeared red and ulcerated; docosanol cream-treated wounds showed only slight erythema.

Pharmacology

Vapor Pressure

0.00000004 [mmHg]

Vapor pressure = 1 mm Hg at 173.1 °C

7.22X10-7 mm Hg at 25 °C (ext)

Vapor pressure, Pa at 174 °C: 133

1 mmHg at 344.7 °F; 5 mmHg at 408.2 °F

Pictograms

Irritant

Other CAS

30399-84-9

68937-76-8

Absorption Distribution and Excretion

It has been noted by several investigators that increasing fatty acid chain length slightly decreased their digestibility; stearic acid was the most poorly absorbed of the common fatty acids.

Fatty acids, /including stearic acid/, originating from adipose tissue stores are either bound to serum albumin or remain unesterified in the blood.

Oleic, palmitic, myristic, and stearic acids are primarily transported via the lymphatic system, and lauric acid is transported by the lymphatic and (as a free fatty acid) portal systems.

Radioactivity has been traced to the heart, liver, lung, spleen, kidney, muscle, intestine, adrenal, blood, and lymph, and adipose, mucosal, and dental tissues after administration of radioactive oleic, palmitic, and stearic acids.

Metabolism Metabolites

Proposed mechanisms for fatty acid uptake by different tissues range from passive diffusion to facilitated diffusion or a combination of both. Fatty acids taken up by the tissues can either be stored in the form of triglycerides (98% of which occurs in adipose tissue depots) or they can be oxidized for energy via the beta-oxidation and tricarboxylic acid cycle pathways of catabolism.

The beta-oxidation of fatty acids occurs in most vertebrae tissues (except the brain) using an enzyme complex for the series of oxidation and hydration reactions resulting in the cleavage of acetate groups as acetyl-CoA (coenzyme A). An additional isomerization reaction is required for the complete catabolism of oleic acid. Alternate oxidation pathways can be found in the liver (omega-oxidation) and in the brain (alpha-oxidation).

Fatty acid biosynthesis from acetyl-CoA takes place primarily in the liver, adipose tissue, and mammary glands of higher animals. Successive reduction and dehydration reactions yield saturated fatty acids up to a 16-carbon chain length. Stearic acid is synthesized by the condensation of palmitoyl-CoA and acetyl-CoA in the mitochondria, and oleic acid is formed via a mono-oxygenase system in the endoplasmic reticulum.

Animal cells can de novo synthesize palmitic and stearic fatty acid and their n-9 derivatives. However, de novo synthesis requires the utilization of energy. Palmitic acid (C16) is the immediate precursor of stearic acid (C18). In animal cells, oleic acid is created by the dehydrogenation (desaturation) of stearic acid. Oleic acid is further elongated and desaturated into a family of n-9 fatty acids. The demand for energy used to synthesize n-9 fatty acids can be reduced in cell culture by providing palmitic and stearic acids. In addition, since palmitic and stearic acid are saturated, they are not peroxidized during delivery to the cells.

Stearic Acid has known human metabolites that include 17-Hydroxystearic acid.

Associated Chemicals

Wikipedia

Simvastatin

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II

Plastics -> Other functions -> Plasticiser; lubricant

Cosmetics -> Cleansing; Emulsion stabilizing; Refatting; Emulsifying

Methods of Manufacturing

It is produced commercially from hydrolyzed tallow derived from edible sources or from hydrolyzed, completely hydrogenated vegetable oil derived from edible sources.

From high-grade tallows and yellow grease stearin by washing, hydrolysis with the Twitchell or similar reagent, boiling, distilling, cooling, and pressing; from oleic acid by hydrogenation.

General Manufacturing Information

Miscellaneous Manufacturing

Paper Manufacturing

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Synthetic Rubber Manufacturing

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Fabricated Metal Product Manufacturing

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Other (requires additional information)

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Adhesive Manufacturing

Custom Compounding of Purchased Resins

Construction

Rubber Product Manufacturing

Wholesale and Retail Trade

Electrical Equipment, Appliance, and Component Manufacturing

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Plastics Product Manufacturing

Octadecanoic acid: ACTIVE

Fatty acids, C16-20: INACTIVE

Insoluble stearates are formed with many metals. Ointment bases made with stearic acid may show evidence of drying out or lumpiness due to such a reaction when zinc or calcium salts are compounded therein.

Occurs as a glyceride in tallow and other animal fats and oils, as well as in some vegetable oils.

Most commercial stearic acid is 45% palmitic acid, 50% stearic acid, and 5% oleic acid, but purer grades are increasingly used.

Chain length distribution of pure stearic acid, produced by fractional distillation: 5% C(16), 93% C(18), 2% C(20)

For more General Manufacturing Information (Complete) data for Stearic acid (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analyte: stearic acid; matrix: chemical purity; procedure: gas chromatography with flame ionization detection and comparison to standards

Analyte: stearic acid; matrix: chemical identification; procedure: retention time of the principal peak of the gas chromatogram with comparison to standards

For more Analytic Laboratory Methods (Complete) data for Stearic acid (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: stearic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole

Analyte: stearic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)

Analyte: stearic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 360 nm (excitation) and 420 nm (emission): limit of detection: 50 ng

For more Clinical Laboratory Methods (Complete) data for Stearic acid (15 total), please visit the HSDB record page.

Storage Conditions

Interactions

A face cream formulation containing 13% stearic acid was tested for photosensitization using 52 human subjects and 4 induction patches and 1 challenge patch. Closed and open 24-hr patches were applied, and treated sites were irradiated with the full Xenon UV light spectrum at 3 times the individuals' predetermined minimal erythemal dose (MED) after removal of each patch and 48 hr later. After the 24-hr challenge patch, treated sites were irradiated with UVA light (Xenon source plus Schott WG345 filter) for 3 min. There were no reactions observed at sites under closed or open patches at either induction or challenge sites.

No reactions were observed in 100 human subjects of a photosensitization study testing an eyeliner formulation containing 2.66% stearic acid. In a 10 induction, 1 challenge occlusive patch /repeat insult patch test/ (RIPT), treated sites were irradiated with UV light from a Hanovia Tanette Mark 1 light source for 1 min at a distance of 1 foot after removal of the 1st, 4th, 7th, and 10th induction patches and after the challenge patch. Approximately 50% of the subjects were designated as "sensitive subjects" because of past experiences of rash or irritation from the use of facial products or because of reaction to a previous patch test with a facial product.

Two skin lotion formulations containing 2.8% stearic acid were tested for phototoxicity. Aqueous preparations of the formulations, 100, 75, 50, and 25%, were applied to four different sites on the backs of 10 male Hartley albino guinea pigs weighing 324-486 g and 284-452 g. These sites were exposed to UVA radiation. Ten control guinea pigs weighing 268-434 and 344-464 g received the same topical applications but no UVA irradiation. Sites were evaluated 1 and 24 hr after treatment. Neither formulation was considered phototoxic to the guinea pigs under these conditions because the control group had signs of irritation that were comparable to the irradiated test group. One guinea pig in the control group of one study died. The test groups reactions ranged from questionable to moderate erythema at 6 (50% preparation) to all 10 sites (75%, 100% preparations). The 25% preparations produced no signs of phototoxicity in either study. The control groups in both studies had questionable to moderate (50-100% sites, 50-75% sites) or considerable erythema (100% site). No irritation was observed at control sites treated with the 25% preparations.

For more Interactions (Complete) data for Stearic acid (9 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Assessment of Concentrated Liquid Coffee Acceptance during Storage: Sensory and Physicochemical Perspective

Mónica Quintero, Sebastián Velásquez, Julián Zapata, Carlos López, Luis Cisneros-ZevallosPMID: 34200707 DOI: 10.3390/molecules26123545

Abstract

Concentrated liquid coffees (CLCs) refer to stored extracts stable at environmental temperature, used as ingredients in the retail market. Their low chemical stability affects the sensory profile. This study was performed in two CLCs, one without additives (BIB) and another with a mix of sodium benzoate and potassium sorbate additives (SD), stored at 25 °C for one year. Quantitative-Descriptive (QDA) and discriminant analyses permitted identifying the critical sensory attributes and their evolution over time. The concentrate without additives presented an acceptance limit of 196 days (evaluated at a 50% acceptance ratio), while the additives increased the shelf life up to 226 days (38.9% improvement). The rejection was related to a decreased aroma, increased acidity, and reduced bitterness. A bootstrapped feature selection version of Partial Least Square analysis further demonstrated that reactions of 5-caffeoylquinic acid (5CQA) and 3,5-dicaffeoylquinic acid (3,5diCQA) could cause changes in the aroma at the first degradation stage. In the following stages, changes in fructose and stearic acid contents, a key indicator of acceptance for both extracts possibly related to non-enzymatic reactions involving fructose and other compounds, might affect the bitterness and acidity. These results provided valuable information to understand flavor degradation in CLCs.Surface Chemistry Studies on the Formation of Mixed Stearic Acid/Phenylalanine Dehydrogenase Langmuir and Langmuir-Blodgett Films

Rafael Leonardo Cruz Gomes da Silva, Shiv K Sharma, Suraj Paudyal, Keenan J Mintz, Roger M Leblanc, Luciano CaseliPMID: 34125555 DOI: 10.1021/acs.langmuir.1c00934

Abstract

This work investigates the physicochemical properties of mixed stearic acid (HSt)/phenylalanine dehydrogenase enzyme (PheDH) Langmuir films and their immobilization onto solid supports as Langmuir-Blodgett (LB) films. PheDH from the aqueous subphase enters the surfactant matrix up to an exclusion surface pressure of 25.3 mN/m, leading to the formation of stable and highly condensed mixed Langmuir monolayers. Hydrophobic interactions between the enzyme and HSt nonpolar groups tuned the secondary structure of PheDH, evidenced by the presence of β-sheet structures as demonstrated by infrared and circular dichroism spectra. The floating monolayers were successfully transferred to solid quartz supports, yielding Y-type LB films, and then characterized employing fluorescence, circular dichroism, and microscopic techniques, which indicated that PheDH was co-immobilized with HSt proportionally to the number of transferred layers. The enzyme fluidized the HSt monolayers, reducing their maximum dipoles when condensed to their maximum, and disorganized the alkyl chains of the fatty acid, as detected with infrared spectroscopy. The stability of the mixed floating monolayers enabled their transfer to solid supports as LB films, which is important for producing optical and electrochemical sensors for phenylalanine whose molecular architecture can be controlled with precision.Structural and digestibility properties of infrared heat-moisture treated maize starch complexed with stearic acid

Clarity R Mapengo, Suprakas S Ray, M Naushad EmmambuxPMID: 33753195 DOI: 10.1016/j.ijbiomac.2021.03.100

Abstract

This study investigated the effects of using infrared heat-moisture treatment (IRHMT) on the properties of maize starch paste complexed with stearic acid (SA). Scanning electron micrographs showed that starch granules ghosts from IR HMT starch with SA did not show significant granular disintegration in comparison to conventionally HMT starch paste. The resistant starch (RS) content increased with SA-IR HMT, while extended pasting increased slowly digestible starch (SDS) content in IR HMT starch alone. The V polymorphs observed in XRD and DSC, and increased crystallinity from FTIR supported the changes in the properties of IRHMT starches. To a greater extent, the SA-IRHMT exerted more changes on starch micro- and molecular structural properties, and digestibility properties compared to conventional heat-moisture treatment (CHMT).Characterization of functional chocolate formulated using oleogels derived from β-sitosterol with γ-oryzanol/lecithin/stearic acid

Ping Sun, Bing Xia, Zhi-Jing Ni, Yue Wang, Elnur Elam, Kiran Thakur, Yi-Long Ma, Zhao-Jun WeiPMID: 33984566 DOI: 10.1016/j.foodchem.2021.130017

Abstract

With an aim to prepare the functional chocolate, corn oil was used as the base oil and β-sitosterol was combined with oryzanol/stearic acid/lecithin to prepare respective oleogels (GO, SO, and LO). Oleogels (12%) were prepared by adding compound oleogelators at different ratios [GO-2:3, SO-1:4, and LO-4:1 (w/w)] in corn oil. The microstructure, interaction, thermodynamic, crystalline, and rheological behavior of formulated oleogels were studied by microscopic observation, Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and rotational rheometer, respectively. The results showed that GO had the strongest gel forming ability and the densest gel crystallization network. Moreover, chocolate prepared with GO (cocoa butter and oleogels-1:1) had the similar texture, crystal structure, rheological, and sensory properties to that of dark chocolate. This study provides the possibility for the wider application of oleogel prepared with lower saturated and trans-fatty acids in the chocolate industry.Zinc oxide nanostructures and stearic acid as surface modifiers for flax fabrics in polylactic acid biocomposites

Francesca Sbardella, Iván Rivilla, Irene Bavasso, Pietro Russo, Libera Vitiello, Jacopo Tirillò, Fabrizio SarasiniPMID: 33636263 DOI: 10.1016/j.ijbiomac.2021.02.171

Abstract

Different surface treatments including mercerization, stearic acid and growth of zinc oxide nanorods as well as their combinations were exploited to address their effects on the properties of green composites based on polylactic acid (PLA) and flax fabrics. The resulting fabrics were morphologically (SEM), crystallographically (XRD) and thermally (TGA) characterized, showing no significant changes with respect to the untreated samples. In contrast, tensile and flexural properties of composites produced by compression moulding were significantly influenced. A combination of mercerization and environmentally friendly stearic acid treatment turned the character of the flax fabric from hydrophilic to hydrophobic, and led to improved bending and tensile strengths by 20% and 12%, respectively, compared to untreated composites. The presence of ZnO nanorods promoted an increase in flexural and tensile stiffness by 58% and 31%, respectively, but at the expense of strength, with reductions ascribed to the degradation of polylactic acid under high-temperature conditions favoured by ZnO, as confirmed by a reduction in the initial thermal degradation temperature up to 26%. These latter composites can be suggested in those applications where a suitable combination of flexural properties and a shorter persistence in the environment is desired.Critical Tools in Tableting Research: Using Compaction Simulator and Quality by Design (QbD) to Evaluate Lubricants' Effect in Direct Compressible Formulation

Nailla Jiwa, Yildiz Ozalp, Gizem Yegen, Buket AksuPMID: 33977355 DOI: 10.1208/s12249-021-02004-y

Abstract

As commonly known, the product development stage is quite complex, requires intensive knowledge, and is time-consuming. The selection of the excipients with the proper functionality and their corresponding levels is critical to drug product performance. The objective of this study was to apply quality by design (QbD) principles for formulation development and to define the desired product quality profile (QTPP) and critical quality attributes (CQA) of a product. QbD is a risk- and science-based holistic approach for upgraded pharmaceutical development. In this study, Ibuprofen DC 85W was used as a model drug, Cellactose® 80 along with MicroceLac® 100 as a filler, and magnesium stearate, stearic acid, and sodium stearyl fumarate as lubricants. By applying different formulation parameters to the filler and lubricants, the QbD approach furthers the understanding of the effect of critical formulation and process parameters on CQAs and the contribution to the overall quality of the drug product. An experimental design study was conducted to determine the changes of the obtained outputs of the formulations, which were evaluated using the Modde Pro 12.1 statistical computer program that enables optimization by modeling complex relationships. The results of the optimum formulation revealed that MicroceLac® 100 was the superior filler, while magnesium stearate at 1% was the optimum lubricant. A design space that indicates the safety operation limits for the process and formulation variables was also created. This study enriches the understanding of the effect of excipients in formulation and assists in enhancing formulation design using experimental design and mathematical modeling methods in the frame of the QbD approach.Effects of two consecutive mixed meals high in palmitic acid or stearic acid on 8-h postprandial lipemia and glycemia in healthy-weight and overweight men and postmenopausal women: a randomized controlled trial

Merel A van Rooijen, Jogchum Plat, Peter L Zock, Wendy A M Blom, Ronald P MensinkPMID: 33733339 DOI: 10.1007/s00394-021-02530-2

Abstract

Palmitic and stearic acids have different effects on fasting serum lipoproteins. However, the effects on postprandial lipemia and glycemia are less clear. Also, the effects of a second meal may differ from those of the first meal. Therefore, we studied the effects of two consecutive mixed meals high in palmitic acid- or stearic acid-rich fat blends on postprandial lipemia and glycemia.In a randomized, crossover study, 32 participants followed 4-week diets rich in palmitic or stearic acids, At the end of each dietary period, participants consumed two consecutive meals each containing ± 50 g of the corresponding fat blend.

Postprandial concentrations of triacylglycerol (diet-effect: - 0.18 mmol/L; p = 0.001) and apolipoprotein B48 (diet-effect: - 0.68 mg/L; p = 0.002) were lower after stearic-acid than after palmitic-acid intake. Consequently, total (iAUC

) and first meal (iAUC

) responses were lower after stearic-acid intake (p ≤ 0.01). Second meal responses (iAUC

) were not different. Postprandial changes between the diets in non-esterified fatty acids (NEFA) and C-peptide differed significantly over time (p < 0.001 and p = 0.020 for diet*time effects, respectively), while those for glucose and insulin did not. The dAUC

, dAUC

, and dAUC

for NEFA were larger after stearic-acid intake (p ≤ 0.05). No differences were observed in the iAUCs of C-peptide, glucose, and insulin. However, second meal responses for glucose and insulin (iAUC

tended to be lower after stearic-acid intake (p < 0.10).

Consumption of the stearic acid-rich meals lowered postprandial lipemia as compared with palmitic acid. After the second stearic acid-rich meal, concentrations of C-peptide peaked earlier and those of NEFA decreased more. Clinical trial registry This trial was registered at clinicaltrials.gov as

on July 18, 2016.

Zn and N Codoped TiO

Abdullah M Alotaibi, Premrudee Promdet, Gi Byoung Hwang, Jianwei Li, Sean P Nair, Sanjayan Sathasivam, Andreas Kafizas, Claire J Carmalt, Ivan P ParkinPMID: 33595295 DOI: 10.1021/acsami.1c00304

Abstract

We explore a series of Zn and N codoped TiOthin films grown using chemical vapor deposition. Films were prepared with various concentrations of Zn (0.4-2.9 at. % Zn vs Ti), and their impact on superoxide formation, photocatalytic activity, and bactericidal properties were determined. Superoxide (O

) formation was assessed using a 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2

-tetrazolium sodium salt (XTT) as an indicator, photocatalytic activity was determined from the degradation of stearic acid under UVA light, and bactericidal activity was assessed using a Gram-negative bacterium

under both UVA and fluorescent light (similar to what is found in a clinical environment). The 0.4% Zn,N:TiO

thin film demonstrated the highest formal quantum efficiency in degrading stearic acid (3.3 × 10

molecules·photon

), while the 1.0% Zn,N:TiO

film showed the highest bactericidal activity under both UVA and fluorescent light conditions (>3 log kill). The enhanced efficiency of the films was correlated with increased charge carrier lifetime, supported by transient absorption spectroscopy (TAS) measurements.

Stearic acid blunts growth-factor signaling via oleoylation of GNAI proteins

Hana Nůsková, Marina V Serebryakova, Anna Ferrer-Caelles, Timo Sachsenheimer, Christian Lüchtenborg, Aubry K Miller, Britta Brügger, Larisa V Kordyukova, Aurelio A TelemanPMID: 34321466 DOI: 10.1038/s41467-021-24844-9